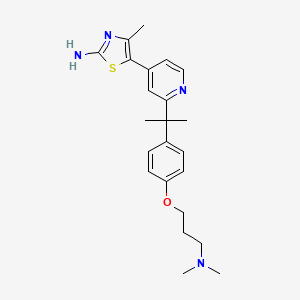

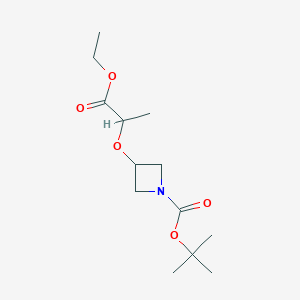

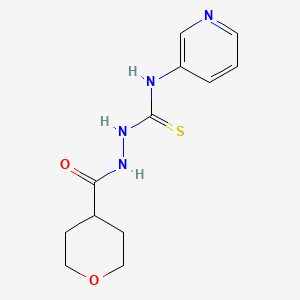

![molecular formula C16H13ClF3N3 B1409504 N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1823184-38-8](/img/structure/B1409504.png)

N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine

Übersicht

Beschreibung

“N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine” is a chemical compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound , has been achieved through various methodologies . A notable method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and involves a simple workup .

Molecular Structure Analysis

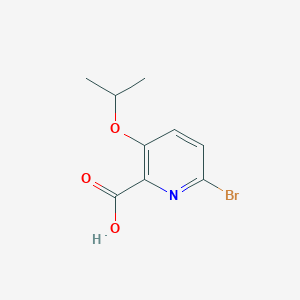

The molecular structure of “this compound” includes a benzyl group attached to an imidazo[1,2-a]pyridine core, which is further substituted with a trifluoromethyl group and a chlorine atom .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- The compound has been utilized in the synthesis of novel imidazo[1,5-a]pyridine derivatives, starting from related chloro and trifluoromethyl pyridine compounds, proving useful in large-scale syntheses and confirming structures via X-ray methods (Mihorianu et al., 2010).

Biological Activity

- Research into the biological activity of imidazo[1,2-a]pyridines substituted at the 3-position, synthesized as potential antisecretory and cytoprotective antiulcer agents, involved several derivatives, though these did not exhibit significant antisecretory activity (Starrett et al., 1989).

- A study identified a novel skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives as potential glucagon-like peptide 1 receptor (GLP-1R) activators, suggesting potential as anti-diabetic treatment agents (Gong et al., 2011).

Photophysical Properties

- Imidazo[1,2-a]pyridines have been involved in the synthesis of compounds displaying blue light emission and interesting photophysical properties, applicable to technologies like light-emitting devices (Aginagalde et al., 2010).

Antimicrobial Screening

- Novel series of imidazo-[1,2-a]pyridine derivatives have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi, with some showing potency comparable to commercial drugs (Desai et al., 2012).

Zukünftige Richtungen

The future directions for “N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine” could involve exploring its potential applications in various fields, given the diverse bioactivity of imidazo[1,2-a]pyridines . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .

Wirkmechanismus

Target of Action

For example, imidazole derivatives have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Imidazole derivatives have been shown to have a broad range of chemical and biological properties .

Result of Action

Imidazole derivatives have been reported to show a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemische Analyse

Biochemical Properties

N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it acts as a modulator of GABA A receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders . The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating gene expression, this compound can alter cellular metabolism and impact the overall function of cells. For instance, in cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it interacts with GABA A receptors, modulating their function and influencing neurotransmission . These binding interactions result in changes in gene expression and enzyme activity, ultimately leading to the observed cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on CDKs and GABA A receptors, resulting in sustained cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and modulate neurotransmission without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The metabolic flux and levels of metabolites can be affected by the presence of this compound, potentially impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate its distribution and accumulation in specific tissues, influencing its overall bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDKs and other nuclear proteins . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, further influencing its biochemical properties and cellular effects .

Eigenschaften

IUPAC Name |

N-[[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N3/c17-14-6-12(16(18,19)20)9-23-10-13(22-15(14)23)8-21-7-11-4-2-1-3-5-11/h1-6,9-10,21H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWASQXXTSRBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

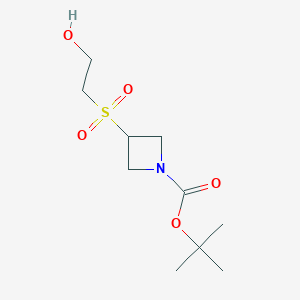

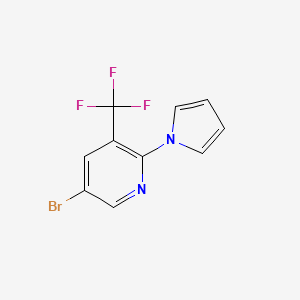

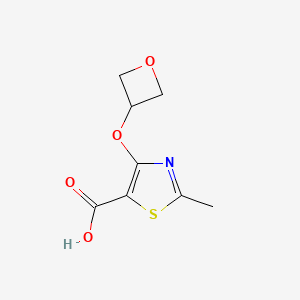

![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)